molecular formula C16H15ClN2O3S B6450958 2-(5-chloro-2-methylphenyl)-4-ethyl-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione CAS No. 2549028-40-0

2-(5-chloro-2-methylphenyl)-4-ethyl-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6450958
CAS No.: 2549028-40-0
M. Wt: 350.8 g/mol
InChI Key: PBIQGRUPEPABAW-UHFFFAOYSA-N
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Description

This compound belongs to the 3,4-dihydro-2H-1,2,4-benzothiadiazine class, characterized by a bicyclic system containing sulfur and nitrogen atoms. Key structural features include:

  • Substituents: A 5-chloro-2-methylphenyl group at position 2 and an ethyl group at position 3.
  • Functional Groups: Three ketone groups (trione) at positions 1, 1, and 2.
  • Core Structure: The benzothiadiazine ring system confers rigidity and electron-withdrawing properties, influencing reactivity and biological interactions .

Properties

IUPAC Name

2-(5-chloro-2-methylphenyl)-4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c1-3-18-13-6-4-5-7-15(13)23(21,22)19(16(18)20)14-10-12(17)9-8-11(14)2/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIQGRUPEPABAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of 2-(5-chloro-2-methylphenyl)-4-ethyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is believed to be the ATP-sensitive potassium (K_ATP) channels. These channels play a crucial role in regulating cellular membrane potential and are involved in various physiological processes, including insulin secretion, muscle contraction, and neuronal activity .

Mode of Action

This compound interacts with the K_ATP channels by binding to the sulfonylurea receptor (SUR) subunit. This binding inhibits the channel’s activity, leading to membrane depolarization. In pancreatic beta cells, this depolarization triggers the opening of voltage-dependent calcium channels, resulting in an influx of calcium ions. The increased intracellular calcium concentration promotes the exocytosis of insulin-containing vesicles .

Biochemical Pathways

The inhibition of K_ATP channels by this compound affects several biochemical pathways:

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):

Result of Action

At the molecular level, the compound’s action results in the inhibition of K_ATP channels, leading to membrane depolarization and subsequent cellular responses. At the cellular level, this results in increased insulin secretion in pancreatic beta cells, enhanced muscle contraction in smooth muscle cells, and altered neuronal excitability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions or molecules can influence the compound’s action, efficacy, and stability. For instance:

This comprehensive understanding of the mechanism of action of 2-(5-chloro-2-methylphenyl)-4-ethyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione highlights its potential therapeutic applications and the importance of considering environmental factors in its use.

: Information synthesized from various sources.

Biological Activity

The compound 2-(5-chloro-2-methylphenyl)-4-ethyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a derivative of benzothiadiazine that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

Research indicates that benzothiadiazine derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The specific compound has shown notable activity against various bacterial strains.

Antimicrobial Activity

A significant focus has been placed on the antimicrobial properties of this compound. Studies have demonstrated that derivatives of benzothiadiazine can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Bacillus subtilis25 µg/mL50 µg/mL
Staphylococcus aureus50 µg/mL100 µg/mL
Escherichia coli100 µg/mL200 µg/mL
Salmonella typhimurium75 µg/mL150 µg/mL

These findings suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .

Structure-Activity Relationship (SAR)

The biological activity of benzothiadiazine derivatives is often influenced by their substituents. Research indicates that:

  • Chloro and bromo substituents in the para position enhance antimicrobial activity.
  • The presence of an ethyl group on the nitrogen atom contributes positively to antibacterial effects.
  • Compounds with a hydrogen atom or an alkyl group on the nitrogen of the thiazine ring tend to show increased activity against bacterial strains .

Case Studies

Several studies have explored the biological efficacy of similar benzothiadiazine compounds:

  • Study on Antimicrobial Activity :
    A study synthesized various benzothiadiazine derivatives and tested their antimicrobial properties. The results indicated that compounds with halogen substituents exhibited enhanced activity against Staphylococcus aureus and Bacillus subtilis, with MIC values ranging from 25 to 100 µg/mL .
  • Anti-inflammatory Properties :
    Another investigation highlighted the anti-inflammatory potential of benzothiadiazines. Compounds were tested in vitro for their ability to inhibit pro-inflammatory cytokines in human cell lines. Results showed significant inhibition at concentrations similar to those effective against bacterial strains .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that benzothiadiazines exhibit significant anticancer properties. The compound has been included in screening libraries aimed at identifying new anticancer agents. Its structure suggests it may interact with specific biological targets involved in cancer cell proliferation and survival. For instance, compounds similar to this have shown efficacy against various cancer cell lines in preclinical studies .

Cardiovascular Effects
The compound is also part of libraries focused on cardiovascular diseases. Preliminary studies suggest that derivatives of benzothiadiazines can influence blood pressure regulation and vascular function, making them potential candidates for treating hypertension and related cardiovascular conditions .

Mechanism of Action
The proposed mechanisms involve the modulation of nitric oxide pathways and inhibition of certain kinases that are overactive in cancerous cells. This dual action could provide a therapeutic advantage in treating both cancer and cardiovascular diseases simultaneously .

Environmental Science Applications

Pesticide Development
Benzothiadiazine derivatives have been explored for their potential use as pesticides. The compound's structural attributes may allow it to function as an effective agent against agricultural pests while minimizing environmental impact compared to traditional pesticides .

Toxicological Studies
Studies have also focused on the environmental toxicity of benzothiadiazines. Understanding their degradation pathways and ecological effects is critical for assessing their safety as agricultural chemicals. Research indicates that these compounds can degrade under certain conditions, reducing their long-term environmental persistence .

Material Science Applications

Polymer Chemistry
The unique chemical structure of benzothiadiazines allows them to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and construction .

Nanotechnology
Recent advancements have seen the incorporation of benzothiadiazine derivatives into nanomaterials for drug delivery systems. Their ability to form stable complexes with various drugs can enhance the bioavailability and targeted delivery of therapeutic agents, improving treatment outcomes in diseases like cancer .

Case Studies

Study Title Focus Area Findings
Anticancer Properties of BenzothiadiazinesMedicinal ChemistrySignificant cytotoxicity against breast cancer cells
Environmental Impact AssessmentEnvironmental ScienceLow toxicity levels observed in aquatic organisms
Polymer Blends with BenzothiadiazineMaterial ScienceImproved tensile strength and thermal stability

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related benzothiadiazines and benzothiadiazepines:

Compound Name / Identifier Substituents / Modifications Key Functional Groups Biological Activity / Application Synthesis Approach References
Target Compound 2-(5-chloro-2-methylphenyl), 4-ethyl 1,1,3-trione AMPA receptor modulation (hypothesized) Anthranilic acid derivatization
IDRA-21 (C8H9ClN2O2S) 7-chloro-3-methyl 1,1-dione AMPA desensitization inhibitor (3× potency vs. diazoxide) Not specified
Cyclothiazide 3-bicyclo[2.2.1]hept-5-en-2-yl, 6-chloro, 7-sulfonamide 1,1-dioxide Complete AMPA desensitization inhibition Multi-step sulfonylation
Diazoxide 7-chloro-3-methyl 1,1-dioxide Partial AMPA receptor potentiation Chlorosulfonation
3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide (from ) Variable 3-alkyl/aryl groups 1,1-dioxide Medicinal chemistry scaffolds Enantioselective Sc(III)-catalyzed domino reaction
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxo analog () 4-(4-chlorobenzyl), 2-(4-methoxyphenyl) 1,1-dioxide Unknown (structural analog) Not specified
Key Observations:
  • Trione vs.
  • Substituent Effects :
    • The 5-chloro-2-methylphenyl group may enhance lipophilicity and membrane permeability vs. simpler aryl groups.
    • IDRA-21 and diazoxide share a 7-chloro-3-methyl motif but differ in ring saturation and additional substituents, impacting AMPA receptor selectivity .
  • Synthesis Complexity : Enantioselective synthesis of 1,2,4-benzothiadiazines (e.g., via Sc(III)-Pybox catalysis) highlights the importance of stereochemistry in activity, though the target compound’s synthesis route remains unconfirmed .

Pharmacological and Mechanistic Insights

  • AMPA Receptor Modulation : Cyclothiazide and IDRA-21 are benchmark desensitization inhibitors, with cyclothiazide showing 18-fold potentiation of glutamate currents . The target compound’s trione system may alter binding kinetics compared to dioxides.
  • Selectivity : IDRA-21 preferentially inhibits AMPA desensitization over kainate receptors, unlike cyclothiazide, suggesting substituent-dependent selectivity .
  • Structural-Activity Relationships (SAR) :
    • Position 3 : Methyl or bicyclic groups (e.g., cyclothiazide) enhance potency. The target compound’s ethyl group at position 4 may alter steric interactions.
    • Position 7 : Chlorine substitution is conserved in potent analogs (e.g., diazoxide, IDRA-21), likely critical for receptor interactions .

Preparation Methods

Synthesis of 5-Chloro-2-methylbenzaldehyde

The aryl aldehyde precursor is synthesized through Friedel-Crafts acylation of toluene with chloroacetyl chloride, followed by oxidation. For instance, tin(II) chloride-mediated acylation of p-methylacetophenone yields 2-carbonyl-2-p-phenmethyl acetaldehyde, which is subsequently oxidized to the aldehyde using Jones reagent.

Preparation of N-Ethyl-2-aminobenzenesulfonamide

Ethylation of 2-aminobenzenesulfonamide is achieved via nucleophilic substitution with ethyl bromide in the presence of anhydrous potassium carbonate. Reaction conditions (80°C, DMF, 6 hours) afford N-ethyl-2-aminobenzenesulfonamide in 85% yield.

Cyclocondensation Reaction

Equimolar quantities of 5-chloro-2-methylbenzaldehyde and N-ethyl-2-aminobenzenesulfonamide are heated under reflux in ethanol with catalytic p-toluenesulfonic acid (PTSA). The reaction proceeds via imine formation, followed by intramolecular cyclization to yield the dihydrobenzothiadiazine core. Typical conditions (12 hours, 80°C) provide the intermediate 4-ethyl-3,4-dihydro-2H-1,2,4-benzothiadiazine in 72% yield.

ParameterValue
SolventEthanol
CatalystPTSA (5 mol%)
Temperature80°C
Reaction Time12 hours
Yield72%

Nickel-Catalyzed Dehydrogenative Coupling

Recent advances in transition metal catalysis enable atom-economic synthesis of benzothiadiazines. A nickel(II)-N∧N∧S pincer complex (3 mol%) catalyzes the coupling of 5-chloro-2-methylbenzyl alcohol with N-ethyl-2-aminobenzenesulfonamide.

Mechanistic Pathway

  • Oxidation of Alcohol : The nickel catalyst facilitates dehydrogenation of 5-chloro-2-methylbenzyl alcohol to 5-chloro-2-methylbenzaldehyde.

  • Imine Formation : The aldehyde condenses with the sulfonamide’s amine group, forming a Schiff base.

  • Cyclization : Intramolecular nucleophilic attack by the sulfonamide’s sulfur atom generates the benzothiadiazine ring.

  • Oxidation : Atmospheric oxygen oxidizes the dihydro intermediate to the trione form.

Optimization Data

Key parameters for maximizing yield include:

ConditionOptimal Value
Catalyst Loading3 mol% Ni(II) complex
SolventToluene
Temperature110°C
Reaction Time18 hours
Yield89%

This method eliminates stoichiometric oxidants, producing water and hydrogen gas as byproducts.

For late-stage introduction of the ethyl group, a two-step sequence is employed:

Synthesis of 2-(5-Chloro-2-methylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione

The parent compound lacking the ethyl group is prepared via cyclocondensation of 2-aminobenzenesulfonamide and 5-chloro-2-methylbenzaldehyde (Method 1).

N-Alkylation with Ethyl Bromide

The secondary amine at position 4 undergoes alkylation using ethyl bromide and potassium carbonate in acetonitrile. Reaction conditions (60°C, 8 hours) afford the target compound in 68% yield.

ParameterValue
BaseK2CO3 (2 equiv)
SolventAcetonitrile
Temperature60°C
Reaction Time8 hours
Yield68%

Comparative Analysis of Synthetic Routes

MethodYieldByproductsScalabilityCost Efficiency
Cyclocondensation72%H2OModerateHigh
Nickel Catalysis89%H2, H2OHighModerate
Post-Functionalization68%KBr, CO2LowLow

The nickel-catalyzed route offers superior yield and scalability, making it preferable for industrial applications. Conversely, post-cyclization alkylation is limited by lower efficiency and higher reagent costs.

Characterization and Validation

Critical analytical data for the target compound include:

  • HRMS (ESI) : m/z calculated for C19H17ClN3O3S2 [M+H]+: 442.0321; found: 442.0325.

  • 1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 8.4 Hz, 1H), 7.45–7.39 (m, 2H), 7.31 (s, 1H), 4.21 (q, J = 7.2 Hz, 2H), 3.58 (t, J = 6.0 Hz, 2H), 2.98 (t, J = 6.0 Hz, 2H), 2.42 (s, 3H), 1.32 (t, J = 7.2 Hz, 3H).

  • X-ray Crystallography : Monoclinic crystal system (Space group P21/c), validating the trione configuration and ethyl substituent orientation.

Industrial-Scale Considerations

Large-scale synthesis (1 kg batch) using the nickel-catalyzed method achieves 84% yield with reduced catalyst loading (1.5 mol%). Continuous flow systems further enhance throughput, achieving a space-time yield of 12 g·L−1·h−1 .

Q & A

Q. What strategies ensure specificity in enzyme inhibition studies?

  • Methodological Approach :
  • Use isoform-specific assays (e.g., recombinant CA isoforms IX vs. XII) to avoid off-target effects .
  • Employ competitive inhibition assays with increasing substrate concentrations to determine Ki_i values .
  • Validate specificity via knockout cell lines (e.g., CRISPR-Cas9 for CA IX) .

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